![molecular formula C18H14N4O5S2 B13355072 1-({4-[4-(1H-pyrazol-1-ylsulfonyl)phenoxy]phenyl}sulfonyl)-1H-pyrazole](/img/structure/B13355072.png)
1-({4-[4-(1H-pyrazol-1-ylsulfonyl)phenoxy]phenyl}sulfonyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-({4-[4-(1H-pyrazol-1-ylsulfonyl)phenoxy]phenyl}sulfonyl)-1H-pyrazole is a complex organic compound characterized by the presence of pyrazole and sulfonyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-({4-[4-(1H-pyrazol-1-ylsulfonyl)phenoxy]phenyl}sulfonyl)-1H-pyrazole typically involves multiple steps:
Formation of 4-(1H-pyrazol-1-ylsulfonyl)phenol: This intermediate can be synthesized by reacting 4-hydroxybenzenesulfonyl chloride with 1H-pyrazole in the presence of a base such as triethylamine.
Etherification: The intermediate is then reacted with 4-bromophenol under basic conditions to form 4-[4-(1H-pyrazol-1-ylsulfonyl)phenoxy]phenol.
Sulfonylation: Finally, the compound is sulfonylated using a sulfonyl chloride derivative to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-({4-[4-(1H-pyrazol-1-ylsulfonyl)phenoxy]phenyl}sulfonyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized using strong oxidizing agents such as potassium permanganate.
Reduction: The sulfonyl groups can be reduced to sulfides using reducing agents like lithium aluminum hydride.
Substitution: The phenoxy and sulfonyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Sulfide derivatives of the sulfonyl groups.
Substitution: Substituted phenoxy or sulfonyl derivatives.
Scientific Research Applications
1-({4-[4-(1H-pyrazol-1-ylsulfonyl)phenoxy]phenyl}sulfonyl)-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for designing inhibitors of enzymes or receptors.
Materials Science: Use in the development of advanced materials with specific electronic or optical properties.
Biology: Study of its interactions with biological macromolecules such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 1-({4-[4-(1H-pyrazol-1-ylsulfonyl)phenoxy]phenyl}sulfonyl)-1H-pyrazole involves its interaction with specific molecular targets. The pyrazole and sulfonyl groups can form hydrogen bonds and other interactions with proteins, potentially inhibiting their activity. The phenoxy group may also contribute to the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
4-(1H-pyrazol-1-ylsulfonyl)phenylboronic acid: Similar structure but with a boronic acid group instead of a phenoxy group.
4-(1H-imidazol-1-ylsulfonyl)phenol: Similar structure but with an imidazole ring instead of a pyrazole ring.
Uniqueness
1-({4-[4-(1H-pyrazol-1-ylsulfonyl)phenoxy]phenyl}sulfonyl)-1H-pyrazole is unique due to the combination of pyrazole, sulfonyl, and phenoxy groups, which confer specific chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C18H14N4O5S2 |
|---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
1-[4-(4-pyrazol-1-ylsulfonylphenoxy)phenyl]sulfonylpyrazole |
InChI |
InChI=1S/C18H14N4O5S2/c23-28(24,21-13-1-11-19-21)17-7-3-15(4-8-17)27-16-5-9-18(10-6-16)29(25,26)22-14-2-12-20-22/h1-14H |
InChI Key |
VRYRRBREIMZPHT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1)S(=O)(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)S(=O)(=O)N4C=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


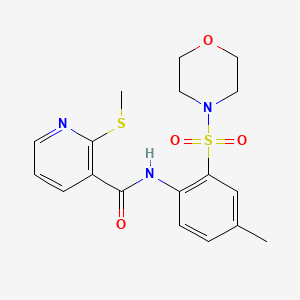
![3-(4-chlorophenyl)-N-{4-[4-(2-hydroxyethyl)-1-piperazinyl]phenyl}-3-(1H-pyrrol-1-yl)propanamide](/img/structure/B13355000.png)
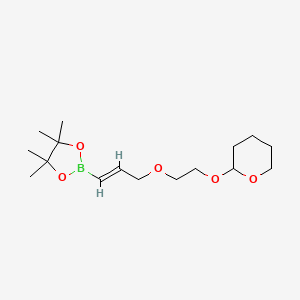
![{[5-(Dimethylcarbamoyl)-3-(ethoxycarbonyl)-4-methylthiophen-2-yl]carbamoyl}methyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B13355004.png)
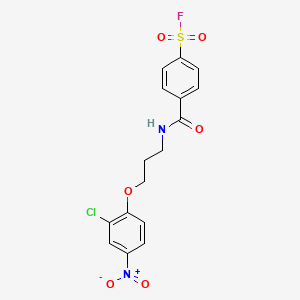
![6-(4-Chlorobenzyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355009.png)
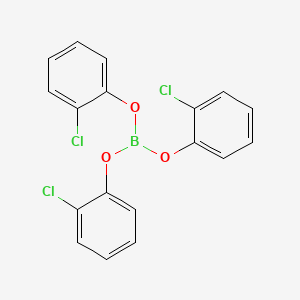
![4'-((6-Hydroxy-4,4-dimethyl-2-propyl-4,6-dihydro-1H-furo[3,4-d]imidazol-1-yl)methyl)-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B13355021.png)
![3-[(Benzylsulfanyl)methyl]-6-[(4-bromophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355034.png)
![3-[(1-Adamantylsulfanyl)methyl]-6-[(2-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355049.png)
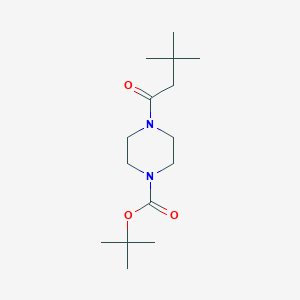
![3-{3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-N,N-dimethylaniline](/img/structure/B13355077.png)

![6-[(2,4-Dichlorophenoxy)methyl]-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355082.png)
